molecular formula C24H22Cl2N2O2S B304031 N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B304031
M. Wt: 473.4 g/mol
InChI Key: SVXMRGRWRQOUBL-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as DBeQ, is a small molecule inhibitor of the protein known as heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is involved in the folding, stabilization, and degradation of many proteins, including those that are important in cancer cell survival and proliferation. DBeQ has been shown to have potential as an anticancer agent, as well as a tool for studying the role of Hsp90 in cellular processes.

Mechanism of Action

N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide works by binding to the N-terminal ATP-binding site of Hsp90, thereby inhibiting its function as a molecular chaperone. This leads to the degradation of client proteins that are dependent on Hsp90 for their stability and function, including many that are important in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the inhibition of metastasis (the spread of cancer cells to other parts of the body). Additionally, N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to modulate the activity of several signaling pathways that are important in cancer cell survival and proliferation, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is its specificity for Hsp90, which allows for the study of its role in cellular processes without affecting other molecular chaperones. Additionally, N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to be effective at relatively low concentrations, which reduces the potential for off-target effects. However, one limitation of N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide and its potential as an anticancer agent. One area of focus is the development of more potent and selective Hsp90 inhibitors, which could lead to improved efficacy and reduced toxicity. Additionally, there is interest in studying the role of Hsp90 in other cellular processes beyond cancer cell survival and proliferation, such as neurodegenerative diseases and viral infections. Finally, there is ongoing research into the use of N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in combination with other anticancer agents, with the goal of improving treatment outcomes for cancer patients.

Synthesis Methods

The synthesis of N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves several steps, beginning with the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-thiophenecarboxaldehyde to form the corresponding aldehyde, which is then reacted with 2,4-dichlorophenethylamine to form the imine intermediate. This is then reduced with sodium borohydride to form the amine, which is then reacted with the vinylboronic acid pinacol ester to form the final product.

Scientific Research Applications

N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been studied extensively in the context of cancer research, as Hsp90 is known to play a critical role in the survival and proliferation of cancer cells. In particular, N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer, both in vitro and in vivo. Additionally, N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to be effective in combination with other anticancer agents, such as paclitaxel and cisplatin.

properties

Product Name

N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C24H22Cl2N2O2S

Molecular Weight

473.4 g/mol

IUPAC Name

N-[(Z)-3-[2-(2,4-dichlorophenyl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H22Cl2N2O2S/c1-15-5-6-18(12-16(15)2)23(29)28-22(14-20-4-3-11-31-20)24(30)27-10-9-17-7-8-19(25)13-21(17)26/h3-8,11-14H,9-10H2,1-2H3,(H,27,30)(H,28,29)/b22-14-

InChI Key

SVXMRGRWRQOUBL-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.